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Compound of Interest

Compound Name: Ethyl 3-hydroxy-5-methylbenzoate

CAS No.: 1126430-75-8

Cat. No.: B1528403

Get Quote

Executive Summary
This guide provides a technical analysis of Ethyl 3-hydroxy-5-methylbenzoate (Target),

contrasting it with its primary positional isomers: Ethyl 2-hydroxy-5-methylbenzoate (Ortho-

isomer) and Ethyl 4-hydroxy-3-methylbenzoate (Para-isomer).

While these molecules share the same molecular formula (

) and weight (180.20 g/mol ), their performance in biological assays and synthetic utility
diverges significantly due to the "Salicylate Effect" (intramolecular hydrogen bonding) present
in the ortho-isomers versus the intermolecular lattice forces dominant in the meta/para-isomers.
This guide details these physicochemical distinctions to aid in scaffold selection for medicinal
chemistry.

Structural Landscape & Physicochemical Matrix
The positioning of the hydroxyl (-OH) group relative to the ester carbonyl is the deterministic

factor for the compound's physical state, solubility, and reactivity.
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Comparative Data Table
Feature Target: Meta-Isomer

Comparator A:

Ortho-Isomer

Comparator B: Para-

Isomer

IUPAC Name
Ethyl 3-hydroxy-5-

methylbenzoate

Ethyl 2-hydroxy-5-

methylbenzoate

Ethyl 4-hydroxy-3-

methylbenzoate

CAS Number 55314-57-3 34265-58-2 51263-14-6

Substitution
3,5-Disubstituted

(Symmetrical)
2,5-Disubstituted 3,4-Disubstituted

H-Bonding
Intermolecular (Lattice

forming)

Intramolecular

(Chelation)

Intermolecular (Strong

Lattice)

Physical State Solid (Crystalline)
Liquid / Low-Melting

Solid

Solid (High Melting

Point)

Boiling Point ~280°C (Predicted) 251°C (Lit.) >290°C (Predicted)

LogP (Lipophilicity) ~2.2
~2.8 (Apparent high

permeability)
~2.2

pKa (Phenolic) ~9.2
~10.2 (Proton locked

by Carbonyl)
~8.5

Expert Insight: The Chelation Effect
The Ortho-isomer (Comparator A) exhibits a lower boiling point and higher apparent lipophilicity

because the hydroxyl proton forms a 6-membered hydrogen-bonded ring with the ester

carbonyl oxygen. This "masks" the polar groups, effectively reducing the molecule's interaction

with the solvent and lowering the energy required to vaporize it.

In contrast, the Target (Meta-isomer) cannot form this internal bond. Its hydroxyl group remains

free to interact with solvent molecules or biological receptors, making it a superior candidate for

hydrogen-bond donor (HBD) interactions in protein binding pockets.

Synthetic Accessibility & Pathway Logic
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Synthesizing the target (3,5-substitution pattern) is thermodynamically more challenging than

the ortho/para isomers due to the directing effects of the benzene ring.

Ortho/Para: Accessible via direct carboxylation of phenols (Kolbe-Schmitt reaction) or

esterification of commercially available cresotinic acids.

Meta (Target): Requires indirect methods, often starting from 3,5-dimethylbenzoic acid

(oxidation) or sulfonated intermediates, as the meta-position is deactivated for direct

electrophilic aromatic substitution relative to the hydroxyl group.

Pathway Visualization (DOT)
The following diagram illustrates the divergent synthetic logic required for the Target vs. the

Ortho-isomer.
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Caption: Divergent synthesis: Ortho-isomers utilize direct carboxylation, while the Target (Meta)

requires functional group interconversion from meta-xylene derivatives.

Functional Performance: Antioxidant & Permeability
Antioxidant Mechanism (HAT vs. SET)
Phenolic esters act as antioxidants primarily via Hydrogen Atom Transfer (HAT).

Target (3-OH): The hydroxyl proton is labile. In non-polar solvents, it readily quenches free

radicals (DPPH/ABTS).
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Ortho-Isomer (2-OH): The intramolecular H-bond stabilizes the ground state, increasing the

bond dissociation enthalpy (BDE) of the O-H bond. This makes the ortho-isomer a weaker

antioxidant kinetically compared to the meta/para variants.

Membrane Permeability (SAR)
Target: Moderate permeability. Relies on passive diffusion but may face desolvation

penalties at the membrane interface.

Ortho-Isomer: High permeability. The "closed" conformation mimics a non-polar

hydrocarbon, allowing rapid transit through lipid bilayers (Blood-Brain Barrier potential).

Experimental Protocols
Protocol A: Synthesis via Fischer Esterification
Applicable to both Target and Isomers.

Reagents:

Substituted Benzoic Acid Precursor (1.0 eq)

Absolute Ethanol (Excess, solvent)

Concentrated

(Catalytic, 0.1 eq)

Workflow:

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of

the specific hydroxy-methylbenzoic acid in 30 mL of absolute ethanol.

Catalysis: Add 0.5 mL of conc.

dropwise.

Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 6-8 hours. Monitor

via TLC (Mobile phase: 20% EtOAc in Hexanes).
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Note: The Ortho-isomer acid may esterify slower due to steric hindrance near the reaction

center.

Workup: Cool to RT. Concentrate ethanol under reduced pressure. Dilute residue with

, wash with

(sat. aq.) to remove unreacted acid, then Brine.

Purification:

Target (Meta): Recrystallize from Hexane/EtOAc.

Ortho-Isomer: Distillation under high vacuum (due to liquid state).

Protocol B: DPPH Radical Scavenging Assay
Validates the superior antioxidant capacity of the Target vs. Ortho-isomer.

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

Samples: Prepare 1 mM stock solutions of the Target and Isomers in methanol.

Incubation: Mix 1 mL of sample solution with 3 mL of DPPH solution. Incubate in the dark at

RT for 30 mins.

Measurement: Measure Absorbance at 517 nm (

). Compare against a control (

, methanol + DPPH).

Calculation:

Expected Result: Target (Meta) > Para > Ortho.

Structure-Activity Relationship (SAR) Diagram
The following diagram maps the logical causality between the structural position of the hydroxyl

group and the resulting physicochemical properties.
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Caption: SAR Map: How hydroxyl positioning dictates the transition from volatile liquids (Ortho)

to reactive solids (Meta).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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